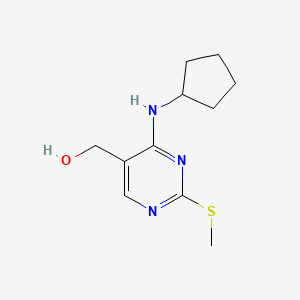

(4-(Cyclopentylamino)-2-(methylthio)pyrimidin-5-yl)methanol

Description

Properties

IUPAC Name |

[4-(cyclopentylamino)-2-methylsulfanylpyrimidin-5-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3OS/c1-16-11-12-6-8(7-15)10(14-11)13-9-4-2-3-5-9/h6,9,15H,2-5,7H2,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKGVZNNJDXEJQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)NC2CCCC2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Cyclopentylamino)-2-(methylthio)pyrimidin-5-yl)methanol typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as β-diketones and amidines under acidic or basic conditions.

Introduction of the Cyclopentylamino Group: The cyclopentylamino group can be introduced via nucleophilic substitution reactions using cyclopentylamine and suitable leaving groups.

Addition of the Methylthio Group: The methylthio group can be added through thiolation reactions using methylthiolating agents such as methylthiol or dimethyl disulfide.

Attachment of the Methanol Group: The methanol group can be introduced through hydroxymethylation reactions using formaldehyde and reducing agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-(Cyclopentylamino)-2-(methylthio)pyrimidin-5-yl)methanol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can replace the cyclopentylamino or methylthio groups with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

Substitution: Cyclopentylamine, methylthiol, dimethyl disulfide, formaldehyde, and reducing agents.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Various substituted pyrimidines.

Scientific Research Applications

(4-(Cyclopentylamino)-2-(methylthio)pyrimidin-5-yl)methanol has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-(Cyclopentylamino)-2-(methylthio)pyrimidin-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may act by:

Inhibiting Enzymes: Binding to and inhibiting the activity of certain enzymes, thereby affecting metabolic pathways.

Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

Altering Gene Expression: Influencing gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Modifications at the 4-Position

(4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol (CAS 17759-30-7)

- Structure: Replaces the cyclopentylamino group with a smaller methylamino substituent.

- Physicochemical Differences: Lower molecular weight (199.27 g/mol) due to reduced steric bulk .

- Synthesis : Prepared via lithium aluminum hydride reduction of a pyrimidine carbaldehyde intermediate .

(4-(Dimethylamino)-2-(methylthio)pyrimidin-5-yl)methanol (CAS 1934471-17-6)

- Structure: Features a dimethylamino group at the 4-position.

- Key Differences: Increased hydrogen-bond acceptor count (5 vs. 4 in the cyclopentylamino analog) . Lower molecular weight (199.27 g/mol) and altered electronic properties due to the electron-donating dimethylamino group.

- Biological Implications: Enhanced solubility but reduced metabolic stability compared to the cyclopentylamino derivative.

4-Amino-5-hydroxymethyl-2-(methylthio)pyrimidine (CAS 588-36-3)

- Structure: Lacks the cyclopentyl group, with a simple amino substituent at the 4-position.

- Properties: Reduced hydrophobicity, leading to higher aqueous solubility. Lower molecular weight (183.23 g/mol) and fewer hydrogen-bond donors (2 vs. 2 in the cyclopentylamino analog) .

- Functional Role : Simpler structure may limit target selectivity in biological systems.

Modifications at the 5-Position

1-(4-(Cyclopentylamino)-2-(methylthio)pyrimidin-5-yl)ethanol (CAS 362656-31-3)

- Structure : Replaces the hydroxymethyl group with a hydroxyethyl moiety.

- Physicochemical Differences: Higher molecular weight (253.35 g/mol) and lower solubility (0.13 g/L at 25°C) due to increased hydrophobicity . Similar hydrogen-bonding capacity (2 donors, 5 acceptors).

- Impact: Reduced solubility may limit bioavailability compared to the methanol analog.

4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde (CAS 211245-64-6)

- Structure : Substitutes the hydroxymethyl group with an aldehyde functionality.

- Key Properties: Higher reactivity (aldehyde group) for further chemical derivatization. Molecular weight of 237.33 g/mol, slightly lower than the methanol analog .

- Utility : Serves as a synthetic intermediate rather than a bioactive molecule.

Modifications at the 2-Position

(4-(Cyclopentylamino)-2-(methylsulfonyl)pyrimidin-5-yl)methanol

- Structure : Replaces methylthio with a methylsulfonyl group.

- Impact: Increased polarity and hydrogen-bond acceptor count (6 vs. 5), enhancing solubility but reducing membrane permeability. Potential for altered target engagement due to stronger electron-withdrawing effects.

Structural and Functional Comparison Table

Biological Activity

(4-(Cyclopentylamino)-2-(methylthio)pyrimidin-5-yl)methanol, with the CAS number 211245-63-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents an overview of its biological activity, supported by data from various studies, including case studies and research findings.

- Molecular Formula : C11H17N3OS

- Molecular Weight : 239.34 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in cancer therapy and enzyme inhibition. The compound's structure suggests potential interactions with biological targets involved in cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrimidine derivatives, including this compound. Research indicates that related compounds exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Efficacy

A study evaluated the efficacy of several pyrimidine derivatives against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results demonstrated that compounds structurally similar to this compound exhibited IC50 values ranging from 0.01 to 0.12 µM, indicating potent anticancer activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 0.09 ± 0.0085 |

| Compound B | A549 | 0.03 ± 0.0056 |

| This compound | MCF-7 | TBD |

| This compound | A549 | TBD |

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific kinases or receptors involved in cell proliferation and apoptosis. In vitro studies suggest that pyrimidine derivatives can modulate signaling pathways critical for tumor growth and survival.

Enzyme Inhibition

Research has also indicated that this compound may act as an inhibitor of various enzymes related to cellular signaling. The unique structural features of this compound enhance its selectivity towards specific biological targets, potentially leading to reduced side effects compared to traditional chemotherapeutics.

Safety Profile

According to the Safety Data Sheet, this compound is classified with several hazard statements, indicating it may cause skin irritation and serious eye irritation. It is essential to handle this compound with care in laboratory settings .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (4-(Cyclopentylamino)-2-(methylthio)pyrimidin-5-yl)methanol?

- Methodology :

Nucleophilic Substitution : Start with a chloro- or methylthio-substituted pyrimidine precursor. For example, 4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde can react with cyclopentylamine under reflux in a polar aprotic solvent (e.g., DMF) to introduce the cyclopentylamino group .

Reduction Step : Reduce the aldehyde group to a hydroxymethyl group using agents like lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0°C, followed by careful quenching and purification via recrystallization or column chromatography .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize solvent/base combinations to minimize side reactions (e.g., over-reduction).

Q. How is the compound characterized for structural confirmation?

- Analytical Techniques :

- NMR Spectroscopy : Use H and C NMR to confirm substitution patterns (e.g., cyclopentylamino CH signals at δ ~3.0–3.5 ppm, methylthio group at δ ~2.5 ppm) .

- Mass Spectrometry : LC-MS or HRMS to verify molecular weight (e.g., expected [M+H]+ for CHNOS: 290.12 g/mol) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry (if applicable).

Q. What preliminary biological assays are used to evaluate its activity?

- Screening Approaches :

- Kinase Inhibition Assays : Test against serine/threonine kinases (e.g., PI3K/AKT pathway) using fluorescence-based or radiometric assays .

- Cytotoxicity Studies : MTT or apoptosis assays (e.g., Annexin V staining) in cancer cell lines to assess anticancer potential .

- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent controls.

Advanced Research Questions

Q. How does the cyclopentylamino substituent influence biological activity compared to other amino groups (e.g., methylamino)?

- Structure-Activity Relationship (SAR) Strategies :

Synthesize Analogues : Replace cyclopentylamino with methylamino, isopropylamino, or aromatic amines .

Assay Comparison : Test kinase inhibition potency (IC) and selectivity across analogues. For example, cyclopentyl groups may enhance lipophilicity and membrane permeability compared to smaller substituents .

- Data Interpretation : Use molecular docking to correlate substituent size/binding pocket interactions with activity .

Q. What experimental approaches resolve contradictions in solubility and bioavailability data?

- Contradiction Analysis :

- Physicochemical Profiling : Measure logP (e.g., using shake-flask method) to assess lipophilicity. The methylthio group may increase logP, reducing aqueous solubility .

- Permeability Assays : Use Caco-2 cell monolayers or PAMPA to evaluate intestinal absorption. Cyclopentylamino may improve permeability via passive diffusion .

Q. How can researchers validate its mechanism of action in the PI3K/AKT pathway?

- Mechanistic Studies :

Western Blotting : Measure phosphorylation levels of AKT and downstream targets (e.g., mTOR) in treated vs. untreated cells .

Gene Knockdown : Use siRNA targeting PI3K/AKT to confirm dependency of observed effects.

In Vivo Models : Evaluate tumor growth inhibition in xenograft models, correlating with biomarker modulation (e.g., p-AKT reduction) .

Q. What strategies optimize the synthesis yield of reactive intermediates?

- Process Optimization :

- Temperature Control : Conduct substitution reactions at 0°C to prevent side reactions (e.g., oxidation of methylthio groups) .

- Catalyst Screening : Test bases (e.g., NaOMe, EtN) for improved nucleophilic displacement efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.